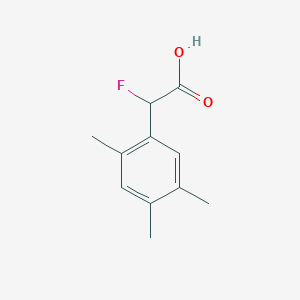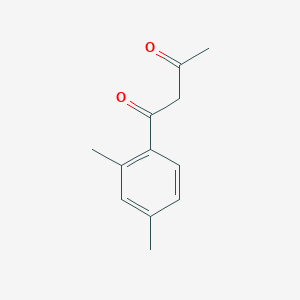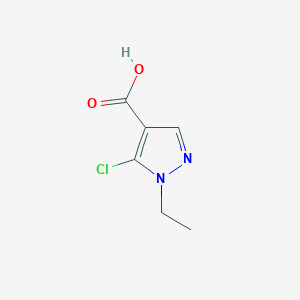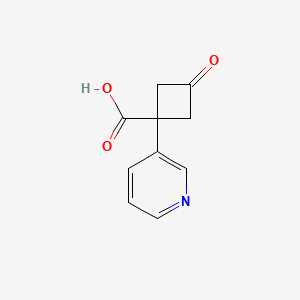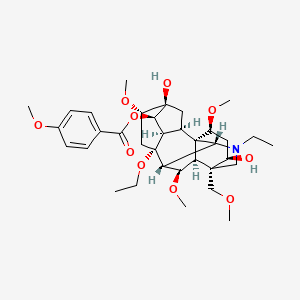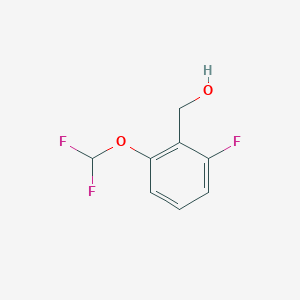
(2-(Difluoromethoxy)-6-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Difluoromethoxy)-6-fluorophenyl)methanol: is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)-6-fluorophenyl)methanol typically involves the introduction of difluoromethoxy and fluorophenyl groups onto a methanol backbone. One common synthetic route includes the reaction of 2,6-difluorophenol with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Difluoromethoxy)-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethoxy and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
(2-(Difluoromethoxy)-6-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(Difluoromethoxy)-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Difluoromethoxy)-4-fluorophenyl)methanol
- (2-(Difluoromethoxy)-6-chlorophenyl)methanol
- (2-(Difluoromethoxy)-6-bromophenyl)methanol
Uniqueness
(2-(Difluoromethoxy)-6-fluorophenyl)methanol is unique due to the specific positioning of the difluoromethoxy and fluorophenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H7F3O2 |
|---|---|
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8,12H,4H2 |
Clé InChI |
PTZZFWVSQHQMBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CO)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)





